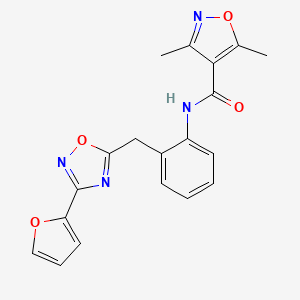

![molecular formula C20H14N4OS2 B2847653 N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852133-67-6](/img/structure/B2847653.png)

N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

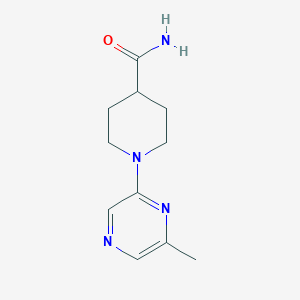

This compound contains several interesting functional groups, including a benzothiazole, an imidazole, and a carboxamide. These groups are often found in biologically active compounds, so this molecule could potentially have interesting biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and imidazole rings in separate steps, followed by the introduction of the carboxamide group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The benzothiazole and imidazole rings are aromatic, meaning they are particularly stable. The carboxamide group can participate in hydrogen bonding, which could influence the compound’s physical properties and its interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole, imidazole, and carboxamide groups. For example, the nitrogen atoms in the imidazole ring and the carboxamide group could potentially act as nucleophiles in reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could increase its solubility in water, while the aromatic rings could increase its stability .Scientific Research Applications

Synthesis and Structural Analysis

- Efficient methods for synthesizing benzazoles, including benzothiazoles, have been developed, highlighting aquatic reactions and the potential for high yields in environmentally friendly conditions (Boeini & Hajibabaei Najafabadi, 2009).

- Novel dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been synthesized, showing broad-spectrum antimicrobial activity, which suggests their potential application in developing new antimicrobial agents (Padalkar et al., 2014).

- Microwave-mediated synthesis techniques have been employed to create benzothiazole- and benzimidazole-based heterocycles, demonstrating the versatility of these compounds for generating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh et al., 2016).

Photophysical and Biological Activities

- The synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents highlights the potential of these compounds for treating infections, showing notable activity against various bacterial and fungal strains (Bikobo et al., 2017).

- Studies on the synthesis and photo-physical characteristics of ESIPT-inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives investigate the effects of solvent polarity on absorption-emission properties, indicating their utility in material science and sensor development (Padalkar et al., 2011).

Future Directions

Given the interesting structure of this compound, it could be worthwhile to investigate its synthesis, properties, and potential biological activity in more detail. This could involve experimental studies to determine its physical and chemical properties, as well as biological assays to investigate its activity against various targets .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

tuberculosis . The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the target organism or cells.

Biochemical Pathways

Benzothiazole derivatives have been found to exhibit activity against various organisms, suggesting that they may affect a variety of biochemical pathways .

Pharmacokinetics

An admet calculation showed a favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

tuberculosis , suggesting that they may inhibit the growth or function of the bacteria.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS2/c1-12-17(18(25)23-19-21-14-9-5-6-10-16(14)26-19)27-20-22-15(11-24(12)20)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTWGSIDPBOXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

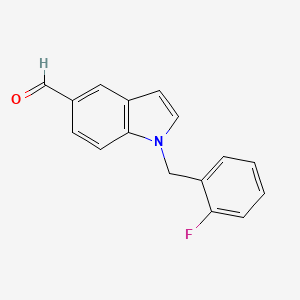

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B2847575.png)

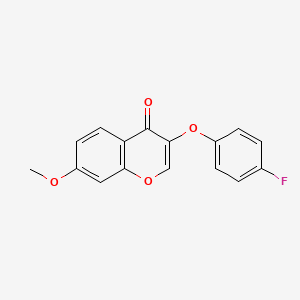

![2-[(3,4-Dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2847578.png)

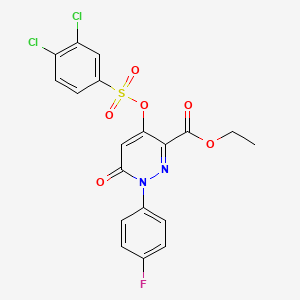

![3-amino-5-[3-(trifluoromethyl)phenyl]-1,5-dihydro-6H-pyrazolo[4,3-c]pyridazin-6-one](/img/structure/B2847579.png)

![methyl 4,5-dimethyl-2-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2847581.png)

![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)

![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2847590.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2847593.png)